B1577385 Metchnikowin-2

Metchnikowin-2

Cat. No.: B1577385
Attention: For research use only. Not for human or veterinary use.
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Description

Metchnikowin-2 is a synthetic 26-residue antimicrobial peptide (AMP) based on the native immune-inducible peptide found in Drosophila melanogaster . This proline-rich peptide is characterized by its potent activity against a spectrum of microorganisms, including gram-positive bacteria and filamentous fungi, making it a valuable tool for studying innate immune responses in invertebrates . Its expression is regulated by the Toll and Imd NF-κB signaling pathways, and it is naturally produced in organs such as the fat body, trachea, and gut following immune challenge . Research into its mechanism of action reveals that, like other proline-rich AMPs, Metchnikowin can bind to microbial ribosomes, thereby inhibiting protein translation and exerting its microbicidal effects . Studies also suggest it has multiple intracellular targets in fungi, including the iron-sulfur subunit (SdhB) of mitochondrial complex II (succinate-coenzyme Q reductase) and the β(1,3)-glucanosyltransferase Gel1, which is involved in cell wall biosynthesis . This multi-target mechanism is of significant interest for antifungal research. Notably, natural populations exhibit a polymorphism in the Metchnikowin peptide, with a single amino acid residue segregating as either proline (MtkP) or arginine (MtkR), a variation maintained by balancing selection due to trade-offs between protective efficacy and host fitness costs . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RRQGPIFDTRPSPFNPNQPRPGPIY

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The efficacy of fusion tags in AMP production has been extensively studied. Below, Metchnikowin-2 is compared with structurally analogous AMPs (Mag II, Andropin) and their fusion variants, as well as functionally related AMPs leveraging alternative fusion strategies.

Expression Efficiency of Fusion Constructs

Key data from SDS-PAGE and densitometric analyses (Figure 8 in ) reveal significant differences in expression levels among AMPs fused with PagP-1, TrxA, and other tags:

Compound Fusion Tag Expression Level (Relative to Total Protein) Solubility Profile
This compound TrxA High (~25%) Soluble cytoplasmic
Metchnikowin-1 PagP-1 Moderate (~15%) Inclusion bodies
Andropin-1 PagP-1 Low (~8%) Inclusion bodies
Andropin-2 TrxA High (~22%) Soluble cytoplasmic
Mag II HFD-TAF Very Low (<5%) Insoluble aggregates

Key Findings :

  • Tag Dependency : TrxA outperforms PagP-1 in soluble expression for both Metchnikowin and Andropin, likely due to its cytoplasmic folding assistance .
  • Peptide-Specific Variability : Andropin-2 (TrxA) achieves ~22% expression, slightly lower than this compound, suggesting sequence-specific interactions between AMPs and tags.
  • Mag II Limitations : The HFD-TAF tag results in negligible Mag II yields, highlighting the incompatibility of certain tags with specific AMP sequences.

Functional and Structural Comparisons

Structural Similarities
  • Cationic Charge : this compound, Andropin-2, and Mag II share a net positive charge (+4 to +6), facilitating electrostatic interactions with microbial membranes.
Functional Differences
  • Antimicrobial Spectrum: this compound: Broad activity against Staphylococcus aureus and Candida albicans. Andropin-2: Narrower spectrum, effective primarily against Enterococcus faecalis. Mag II: Limited activity due to low expression yields.
  • Mechanistic Insights :
    • This compound induces pore formation in fungal membranes, while Andropin-2 disrupts bacterial cell wall synthesis .

Industrial Production Considerations

  • Yield vs. Downstream Processing : Despite TrxA’s superior solubility, tag removal via enzymatic cleavage adds cost. PagP-1 fusions (e.g., Metchnikowin-1) require refolding but may reduce downstream steps.
  • Scalability : this compound’s high expression (~25%) makes it preferable for large-scale production over Andropin-2 (~22%) and Mag II (<5%) .

Preparation Methods

Recombinant Expression of Metchnikowin-2

The recombinant production of this compound typically employs molecular cloning techniques to express the peptide in a host system, most commonly Escherichia coli or yeast. The process involves:

  • Gene amplification and cloning : The coding sequence of this compound is amplified using specific primers and inserted into an expression vector. For example, the Metchnikowin gene from D. melanogaster is amplified and ligated into vectors such as pGBKT7 for yeast two-hybrid studies or other suitable plasmids for protein expression.

  • Fusion protein strategy : To enhance expression and solubility, this compound is often expressed as a fusion protein with tags that facilitate purification and prevent degradation. Fusion tags such as N-terminal His-tags or PagP fusion tags have been used to induce inclusion body formation and improve yield.

  • Expression induction : Host cells harboring the recombinant plasmid are cultured and induced to express the fusion protein under controlled conditions (e.g., IPTG induction in E. coli).

  • Inclusion body isolation and solubilization : Fusion proteins may form inclusion bodies, which are isolated by centrifugation and then solubilized using denaturing agents.

  • Specific cleavage of fusion tags : The fusion tag is removed by specific hydrolysis methods, such as Ni(II)-induced cleavage, to release native this compound peptide.

  • Purification : The cleaved peptide is purified by affinity chromatography, typically Ni-chelating affinity chromatography, exploiting the His-tag on the fusion partner. Further purification steps may include size-exclusion or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Chemical Synthesis of this compound

Chemical synthesis via solid-phase peptide synthesis (SPPS) is another widely used method for preparing this compound, especially for functional assays and structural studies:

  • Peptide synthesis : The 26-residue sequence of this compound is synthesized stepwise on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows precise incorporation of amino acids and modifications.

  • Purification and characterization : After cleavage from the resin and side-chain deprotection, the crude peptide is purified by RP-HPLC. Mass spectrometry and amino acid analysis confirm the identity and purity of the peptide.

  • Synthetic peptide usage : Synthetic this compound has been used to study its inhibitory effects on fungal enzymes such as succinate dehydrogenase (SDH), demonstrating dose-dependent inhibition with concentrations ranging from 0.06 to 2 µM in mitochondrial assays.

CRISPR/Cas9-Mediated Allelic Variants for Functional Studies

Recent advances have employed CRISPR/Cas9 gene editing to generate Drosophila strains expressing specific this compound alleles to study functional differences:

  • Allelic editing : CRISPR/Cas9 was used to create strains with precise single amino acid polymorphisms or deletions in the this compound gene. These strains allow in vivo assessment of peptide function and immune response.

  • Validation : Whole-genome resequencing confirmed the absence of off-target effects, ensuring that observed phenotypes are attributable to this compound variants.

  • Implications for preparation : These genetic tools facilitate the production of this compound variants for recombinant expression or peptide synthesis, enabling detailed structure-function analyses.

Data Table: Summary of Preparation Methods

Preparation Method Key Steps Advantages Challenges References
Recombinant Expression Gene cloning → Fusion protein expression → Inclusion body isolation → Tag cleavage → Purification High yield, scalable, cost-effective Requires tag removal, possible misfolding
Chemical Synthesis (SPPS) Stepwise amino acid coupling → Cleavage → Purification (RP-HPLC) → Characterization Precise sequence control, suitable for modifications Costly for large scale, peptide length limits
CRISPR/Cas9 Allelic Editing Genome editing in Drosophila → Validation → Functional assays Enables study of natural variants, in vivo relevance Requires sophisticated genetic tools

Research Findings on Preparation and Functional Relevance

  • The recombinant this compound peptide expressed and purified using fusion tags retains its antifungal activity, demonstrating selective inhibition of fungal succinate dehydrogenase, a key mitochondrial enzyme.

  • Synthetic this compound peptides inhibit fungal SDH activity by up to 52% at micromolar concentrations, confirming the functional integrity of chemically synthesized peptides.

  • CRISPR/Cas9-generated this compound allelic variants reveal that single amino acid changes significantly affect immune efficacy and life history traits in Drosophila, underscoring the importance of precise peptide preparation for functional studies.

  • Fusion tag cleavage by Ni(II) ions at elevated temperatures (e.g., 60°C for 12–36 hours) has been optimized to yield high purity this compound peptides without compromising activity.

Q & A

Q. What experimental models are most suitable for studying Metchnikowin-2’s antimicrobial activity, and how should they be validated?

this compound’s activity should be tested in in vitro and in vivo models, including bacterial/fungal co-culture systems and infection assays in model organisms (e.g., Drosophila melanogaster, where Metchnikowin was first characterized). Validation requires:

  • Positive/Negative Controls : Use established antimicrobial peptides (e.g., Cecropin A) and solvent-only controls to benchmark efficacy.
  • Dose-Response Curves : Quantify minimum inhibitory concentrations (MICs) across microbial strains.
  • Reproducibility : Replicate experiments across independent trials, adhering to guidelines for statistical power and sample size .

Q. How can researchers design assays to distinguish this compound’s membrane-disruption mechanisms from host immunomodulatory effects?

  • Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to detect microbial membrane disruption.
  • Transcriptomic/Proteomic Profiling : Compare host immune gene expression (e.g., Toll pathway activation in Drosophila) in the presence/absence of this compound.
  • Selective Inhibition : Block immune receptors (e.g., via RNAi) to isolate membrane-specific effects .

Q. What are the best practices for synthesizing and purifying this compound to ensure functional consistency?

  • Solid-Phase Peptide Synthesis (SPPS) : Optimize Fmoc/t-Bu protocols with HPLC purification (≥95% purity).
  • Mass Spectrometry Validation : Confirm molecular weight and post-translational modifications.
  • Circular Dichroism (CD) : Verify secondary structure (e.g., α-helical content) under physiological conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s species-specific activity be resolved?

  • Contradiction Analysis Framework :
    • Re-examine Variables : Compare experimental conditions (pH, ionic strength) across studies.
    • Strain-Specific Factors : Test microbial genotypes (e.g., lipid A modifications in Gram-negative bacteria) influencing susceptibility.
    • Meta-Analysis : Aggregate datasets using standardized metrics (e.g., MIC normalized to colony-forming units) to identify outliers .

Q. What computational and experimental methods integrate to model this compound’s structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) Simulations : Simulate peptide-membrane interactions using tools like GROMACS.
  • Alanine Scanning Mutagenesis : Systematically replace residues to identify critical motifs.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to microbial lipid bilayers .

Q. How can researchers optimize experimental conditions to minimize off-target effects in eukaryotic cell models?

  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
  • Concentration Gradients : Test sub-MIC doses to differentiate antimicrobial vs. immunomodulatory effects.
  • Transcriptomic Cross-Validation : Compare RNA-seq data from treated microbial and host cells .

Q. What methodologies address challenges in quantifying this compound’s stability in physiological environments?

  • Proteolytic Degradation Assays : Incubate with serum proteases and monitor degradation via LC-MS.
  • Pharmacokinetic Profiling : Use radiolabeled peptides to track half-life in vivo.
  • Stabilization Strategies : Explore PEGylation or D-amino acid substitutions .

Data Management & Interpretation

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Tiered Validation :
    • Microbiome Context : Assess peptide stability in host microbiota.
    • Immune Synergy : Test combinatorial effects with host antimicrobial peptides (e.g., Defensins).
    • Toxicity-Adjusted Dosing : Use PK/PD modeling to refine therapeutic windows .

Q. What statistical approaches are critical for analyzing high-throughput screening data on this compound derivatives?

  • Multiple Testing Correction : Apply Benjamini-Hochberg procedures to reduce false discovery rates.
  • PCA/Clustering : Identify structural clusters correlating with activity.
  • Machine Learning : Train models on curated datasets to predict novel analogs .

Q. How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to elucidate this compound’s mode of action?

  • Pathway Enrichment Analysis : Use tools like MetaboAnalyst or STRING to map microbial stress responses.
  • Cross-Omics Correlation : Link metabolite flux changes (e.g., ATP depletion) to transcriptional regulators.
  • Network Pharmacology : Construct interaction networks to identify synergistic targets .

Ethical & Reporting Standards

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
  • Conflict Resolution : Disclose funding sources and employ blinded analysis to mitigate bias .
  • Reproducibility : Publish detailed protocols, including instrument calibration and software parameters .

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